molecular formula C13H18N2O6S B3980093 Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate

Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate

Cat. No.: B3980093
M. Wt: 330.36 g/mol
InChI Key: COJXSYLDYLWOKY-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate is an organic compound with a complex structure that includes a methyl ester, a sulfonylamino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to attach the sulfonylamino group. The final step involves esterification to form the methyl ester. Each of these steps requires specific reagents and conditions, such as strong acids for nitration, sulfonyl chlorides for sulfonylation, and methanol in the presence of an acid catalyst for esterification.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the study of enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylamino group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-[(2-aminophenyl)sulfonylamino]pentanoate
  • Methyl 4-methyl-2-[(2-chlorophenyl)sulfonylamino]pentanoate
  • Methyl 4-methyl-2-[(2-bromophenyl)sulfonylamino]pentanoate

Uniqueness

Methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.

Properties

IUPAC Name

methyl 4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-9(2)8-10(13(16)21-3)14-22(19,20)12-7-5-4-6-11(12)15(17)18/h4-7,9-10,14H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJXSYLDYLWOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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